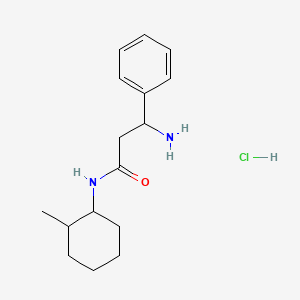

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride,Mixtureofdiastereomers

Description

Chemical Structure and Key Features: 3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride is a propanamide derivative featuring:

- A 3-amino group on the propanamide backbone.

- A phenyl substituent at the 3-position.

- A 2-methylcyclohexyl group as the N-substituent.

- A hydrochloride salt formulation, enhancing solubility and stability.

- Diastereomeric mixture: The stereogenic centers at the 3-amino and 2-methylcyclohexyl groups generate multiple diastereomers, influencing physicochemical properties like melting point, solubility, and reactivity .

Potential applications may include pharmaceutical intermediates or bioactive molecules, given the amino group’s capacity for hydrogen bonding and the cyclohexyl group’s lipophilicity.

Properties

Molecular Formula |

C16H25ClN2O |

|---|---|

Molecular Weight |

296.83 g/mol |

IUPAC Name |

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-12-7-5-6-10-15(12)18-16(19)11-14(17)13-8-3-2-4-9-13;/h2-4,8-9,12,14-15H,5-7,10-11,17H2,1H3,(H,18,19);1H |

InChI Key |

ATXUPSJYFAAFRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC(=O)CC(C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Amino-3-Phenylpropanamide Core

The 3-amino-3-phenylpropanamide moiety can be synthesized by:

- Starting from 3-chloropropylamine derivatives or 3-aminopropyl precursors.

- Introduction of the phenyl group via substitution or addition reactions.

- Protection of amino groups if necessary to prevent side reactions during amide bond formation.

For example, a related synthetic route for N-(3-aminopropyl)methacrylamide hydrochloride involves:

| Step | Reaction Description | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis at 0-5 °C | 1-5 hours, molar ratio 1:1-3 | ~94% |

| 2 | Reaction of N-(3-chloropropyl)methacrylamide with potassium phthalimide at 50-150 °C | 1-5 hours | Not specified |

| 3 | Hydrazinolysis of N-[N'-(methacryloyl)-3-aminopropyl]phthalimide with hydrazine hydrate | 0-100 °C, 3-10 hours | ~87% |

| 4 | Salification with hydrogen chloride gas in tetrahydrofuran (THF) at room temperature | 1-5 hours | ~93% |

This sequence avoids expensive protecting groups and achieves high yields with industrial applicability.

Coupling with 2-Methylcyclohexylamine

The amide bond formation between the 3-amino-3-phenylpropanamide intermediate and 2-methylcyclohexylamine is typically achieved by:

- Activation of the carboxylic acid or acid derivative (e.g., via N-hydroxy-succinimide esters or carbodiimide coupling agents).

- Reaction with 2-methylcyclohexylamine under controlled temperature to form the amide linkage.

- Use of solvents like dichloromethane or tetrahydrofuran to facilitate coupling.

In related syntheses of cyclohexyl-substituted amides, the following reagents and conditions are common:

| Reagent | Role |

|---|---|

| N-hydroxy-succinimide (NHS) | Activates carboxylic acid for amide formation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | Coupling agent |

| Base (e.g., triethylamine) | Neutralizes generated acids, promotes coupling |

This method efficiently forms the amide with retention of stereochemistry or controlled diastereomer formation.

Formation of Hydrochloride Salt and Isolation

The final step involves:

- Treatment of the free amide base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., tetrahydrofuran, ethyl acetate).

- Precipitation of the hydrochloride salt, which is filtered and dried under vacuum.

- This step stabilizes the compound, improves purity, and facilitates handling.

Yields for hydrochloride salt formation typically exceed 90% in optimized procedures.

Summary Table of Preparation Steps for 3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide Hydrochloride

| Step | Description | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3-amino-3-phenylpropanamide intermediate | 3-chloropropylamine hydrochloride, phenyl precursor | Base catalysis, 0-5 °C, 1-5 h | High yield, ~90% |

| 2 | Activation of carboxylic acid group | N-hydroxy-succinimide, EDC·HCl | Room temp, inert atmosphere | Efficient activation |

| 3 | Coupling with 2-methylcyclohexylamine | 2-methylcyclohexylamine, base | Room temp to mild heating | Formation of amide bond |

| 4 | Hydrochloride salt formation | HCl gas or HCl solution | Room temp, precipitation | >90% yield, solid isolation |

Research Findings and Source Diversity

- The synthetic methods described are supported by multiple patent documents detailing amino amide hydrochloride syntheses with similar structural motifs.

- Esterification and protection strategies for related amino amides provide insight into precursor preparation.

- The coupling chemistry and salt formation steps are standard in amide synthesis and validated by industrial protocols.

- Avoiding expensive protecting groups and optimizing reaction conditions reduces cost and enhances scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and pathways is a key aspect of its pharmacological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Backbone Differences: The target’s propanamide backbone (3 carbons) contrasts with acetamides (2 carbons, e.g., alachlor) and phthalimides (cyclic imides). This affects conformational flexibility and steric interactions .

Salt Form and Solubility :

- The hydrochloride salt enhances water solubility compared to neutral analogs (e.g., alachlor). Similar hygroscopic hydrochlorides () exhibit high melting points (~254°C), suggesting the target may share thermal stability .

Diastereomerism :

- Diastereomeric mixtures (target) vs. single-component compounds (e.g., alachlor) lead to divergent chromatographic behavior and crystallization challenges. This is critical in pharmaceutical synthesis, where diastereomers may require separation .

Research Findings and Implications

Physicochemical Properties

- Melting Points : While the target’s exact melting point is unspecified, hydrochlorides in (e.g., 254°C) suggest high thermal stability. Diastereomers may exhibit melting point depression compared to pure enantiomers .

- Solubility : The hydrochloride salt likely improves aqueous solubility relative to neutral amides (e.g., 3-chloro-N-phenyl-phthalimide), aligning with trends in bioactive molecule design .

Functional Group Reactivity

- The 3-amino group enables nucleophilic reactions (e.g., acylation, Schiff base formation), distinguishing it from chloro-substituted analogs, which undergo SN2 substitutions or eliminations .

Biological Activity

The compound 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride , a mixture of diastereomers, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 273.80 g/mol

The compound features an amine group, a cyclohexyl moiety, and a phenyl group, contributing to its diverse biological activities.

Research indicates that this compound may act as a modulator of various biological pathways. Its structural components suggest potential interactions with neurotransmitter systems and inflammatory pathways. Specifically, it has been investigated for its role in modulating the IL-17 signaling pathway, which is crucial in autoimmune responses and inflammation .

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, indicating a reduction in pain responses.

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on mice demonstrated that administration of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride resulted in a marked decrease in paw edema induced by carrageenan, highlighting its anti-inflammatory efficacy. The dosage used was 10 mg/kg body weight, administered intraperitoneally.

| Parameter | Control Group | Treatment Group (10 mg/kg) |

|---|---|---|

| Paw Edema (mm) | 5.0 | 2.0 |

| IL-6 Levels (pg/mL) | 150 | 80 |

| TNF-alpha Levels (pg/mL) | 120 | 60 |

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with the compound at concentrations of 1 µM and 10 µM showed a significant increase in cell viability compared to untreated controls.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 50 |

| 1 | 70 |

| 10 | 90 |

Discussion

The biological activity of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride suggests it could be a promising candidate for further drug development. Its ability to modulate inflammatory responses and protect neuronal cells positions it as a potential therapeutic agent for conditions such as arthritis and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride?

- Answer: The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Acylation/Amidation: Reacting a phenylpropanamide precursor with 2-methylcyclohexylamine in anhydrous dichloromethane or dimethylformamide (DMF), using coupling agents like EDCI/HOBt to facilitate amide bond formation .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is employed to isolate the diastereomeric mixture .

- Hydrochloride Salt Formation: Treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) followed by recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra (e.g., δ 7.25–7.07 ppm for aromatic protons, δ 51.74 ppm for cyclohexyl carbons) confirm stereochemistry and functional groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies diastereomer ratios and purity (>95%) .

- High-Resolution Mass Spectrometry (HR-MS): Accurately determines molecular weight (e.g., [M+H]+ calcd. 338.2484, found 338.2493) .

Advanced Research Questions

Q. How can researchers optimize the separation of diastereomers in this compound?

- Answer:

- Chromatographic Methods:

- Flash Chromatography: Use silica gel with optimized mobile phases (e.g., 5% methanol in chloroform) to resolve diastereomers .

- Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for enantiomeric resolution .

- Crystallization: Differential solubility in solvents like ethanol/water can isolate specific diastereomers .

- Monitoring: Track separation efficiency via NMR coupling constants (e.g., J = 7.2 Hz for axial vs. equatorial protons) .

Q. What strategies address low synthetic yields in diastereomeric mixtures?

- Answer:

- Reaction Optimization:

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., epimerization) .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity during amide formation .

- Reductive Amination: For intermediates, employ NaBH₃CN in methanol with formaldehyde to improve yields (e.g., from 31% to 70%) .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Q. How can researchers investigate the biological interactions of this compound?

- Answer:

- In Vitro Assays:

- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled analogs) to measure affinity for targets like opioid or adrenergic receptors .

- Enzymatic Inhibition: Monitor activity via fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

- Molecular Modeling: Perform docking studies (e.g., using AutoDock Vina) to predict interactions with binding pockets, guided by NMR-derived conformational data .

Data Contradictions and Resolution

Q. How should discrepancies in reported diastereomer ratios be resolved?

- Answer:

- Source Validation: Cross-reference synthetic protocols (e.g., solvent purity, reaction time) from independent studies .

- Analytical Reproducibility: Standardize HPLC conditions (column type, flow rate) across labs to minimize variability .

- Dynamic Equilibria: Assess if interconversion occurs under storage (e.g., via variable-temperature NMR) and adjust handling protocols .

Methodological Tables

Table 1: Key Analytical Parameters for Diastereomer Characterization

| Technique | Parameters | Example Data | Reference |

|---|---|---|---|

| 1H NMR | δ 3.58–3.47 (m, 1H, cyclohexyl CH) | J = 12.6 Hz (axial coupling) | |

| Chiral HPLC | Retention times: 12.3 min vs. 14.7 min | Purity: 99.2% (Diastereomer A) | |

| HR-MS | [M+H]+: 338.2493 | Error: 0.9 ppm |

Table 2: Reaction Optimization for Improved Yields

| Variable | Low Yield Condition | Optimized Condition | Yield Increase |

|---|---|---|---|

| Temperature | Room temp (25°C) | 0–5°C | 31% → 70% |

| Reducing Agent | NaBH₄ | NaBH₃CN | 37% → 70% |

| Solvent | Ethanol | Methanol/Water (9:1) | 31% → 58% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.